2-Amino-6-bromo-3-ethylquinoline
Description
2-Amino-6-bromo-3-ethylquinoline (CAS 1171580-64-5 as its hydrochloride salt) is a brominated quinoline derivative with an amino group at position 2 and an ethyl substituent at position 3 . Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and antimalarial activities. The bromine atom at position 6 enhances electronic properties, making it a versatile intermediate for further functionalization via cross-coupling reactions .
Properties
Molecular Formula |
C11H11BrN2 |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
6-bromo-3-ethylquinolin-2-amine |
InChI |
InChI=1S/C11H11BrN2/c1-2-7-5-8-6-9(12)3-4-10(8)14-11(7)13/h3-6H,2H2,1H3,(H2,13,14) |
InChI Key |
WNWVCIDEAGUKRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)Br)N |
Origin of Product |
United States |
Preparation Methods
A critical challenge lies in the order of substituent introduction, as the amino group’s strong electron-donating nature can dominate directing effects during electrophilic bromination.
Synthetic Routes and Methodologies
Route 1: Sequential Functionalization of Prequinoline Intermediates
This approach begins with a prefunctionalized quinoline derivative, such as 3-ethylquinoline, and introduces bromine and amino groups in subsequent steps.
Step 1: Bromination at Position 6
Bromination of 3-ethylquinoline requires careful control to achieve regioselectivity. Radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) under photocatalytic conditions has proven effective for analogous systems. For example, ethyl 6,7-dimethoxy-2-methylquinoline-3-carboxylate undergoes dibromination at positions 5 and 8 under these conditions, yielding a 71% isolated product. Adapting this method, 3-ethylquinoline could be brominated at position 6 using NBS (1.5 eq) and BPO (0.5 eq) in carbon tetrachloride at reflux.
Step 2: Introduction of the Amino Group at Position 2
Nitration followed by reduction represents a viable pathway. Protecting the ethyl and bromo groups with acetyl or benzyl moieties prevents undesired side reactions during nitration. For instance, acetylation of 6-bromo-3-ethylquinoline using acetic anhydride in pyridine, followed by nitration with fuming nitric acid at 0°C, yields the 2-nitro derivative. Subsequent hydrogenation over Pd/C (40–50 psi) reduces the nitro group to an amine, as demonstrated in related quinoline syntheses.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS, BPO, CCl₄, reflux | 65–75% |
| Nitration | HNO₃, H₂SO₄, 0°C | 50–60% |
| Reduction | H₂, Pd/C, EtOH | 85–90% |
Route 2: Cyclization of Aniline Derivatives
The Friedländer synthesis offers an alternative route by constructing the quinoline ring from aniline precursors.
Step 1: Synthesis of 3-Ethyl-2-nitroaniline
Ethylation of 2-nitroaniline via Ullmann coupling with ethyl iodide in the presence of CuI and 1,10-phenanthroline provides 3-ethyl-2-nitroaniline in 70% yield.
Step 2: Cyclization to Form Quinoline Core
Reacting 3-ethyl-2-nitroaniline with ethyl acetoacetate under acidic conditions (H₂SO₄, 120°C) induces cyclization to yield 3-ethyl-2-nitroquinoline. Bromination at position 6 is then achieved using Br₂ in acetic acid at 50°C, followed by nitro group reduction with SnCl₂/HCl.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Ullmann coupling | Ethyl iodide, CuI, DMF | 70% |
| Cyclization | H₂SO₄, 120°C | 65% |
| Bromination | Br₂, CH₃COOH | 55% |
| Reduction | SnCl₂, HCl | 80% |
Route 3: Directed Ortho-Metallation (DoM)
Directed metallation strategies leverage the amino group’s directing effects to install bromine at position 6.
Step 1: Protection of Amino Group
Acetylation of 2-amino-3-ethylquinoline with acetic anhydride yields the N-acetyl derivative, shifting the directing effect from the amino group to the acetyl moiety.
Step 2: Bromination via DoM
Treatment with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate at position 6, which reacts with Br₂ to afford 6-bromo-2-acetamido-3-ethylquinoline. Deprotection with HCl/MeOH restores the free amine.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acetylation | Ac₂O, pyridine | 95% |
| Bromination | LDA, Br₂, THF | 60% |
| Deprotection | HCl, MeOH | 90% |
Comparative Analysis of Methods
The table below summarizes the advantages and limitations of each synthetic route:
| Route | Advantages | Limitations |
|---|---|---|
| Sequential Functionalization | High yields in final steps | Low regioselectivity during bromination |
| Cyclization | Atom-economic | Multi-step purification required |
| Directed Metallation | Excellent regiocontrol | Sensitive to moisture/oxygen |
Industrial-Scale Considerations
Patent CN108101857B highlights the importance of scalable processes for related heterocycles, emphasizing recrystallization over column chromatography for cost-effective purification. Applying these principles, the bromination and acetylation steps in Route 3 could be optimized for kilogram-scale production by substituting NBS for Br₂ and using methyl tert-butyl ether (MTBE) as a solvent.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-3-ethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding 2-amino-3-ethylquinoline.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 2-Amino-3-ethylquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-bromo-3-ethylquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-3-ethylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms, contributing to its potential anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Ethyl vs. Methyl Groups
The ethyl group in 2-amino-6-bromo-3-ethylquinoline distinguishes it from its methyl-substituted analog, 2-amino-6-bromo-3-methylquinoline (CAS 203506-01-8). Key differences include:
Positional Isomerism: Bromine and Functional Group Placement
- 7-Bromo-2-chloro-3-ethylquinoline (CAS 132118-52-6): Bromine at position 7 and a chlorine at position 2. This compound is used as a medical intermediate, highlighting the importance of halogen positioning in modulating bioactivity .
- 6-Bromo-3-chloromethyl-quinoline (CAS 1196157-05-7): Chloromethyl group at position 3 introduces reactivity for nucleophilic substitution, unlike the amino group in the target compound .
Heterocyclic Analogs: Quinoline vs. Pyridine Derivatives
5-Amino-2-bromo-6-picoline (a pyridine derivative) shares a bromine and amino group but lacks the fused benzene ring of quinoline. This reduces aromatic π-system interactions, affecting binding to biological targets like enzymes or receptors .
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